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Compound of Interest |

Compound Name: 4-(4-Chlorophenoxy)phenol
CAS No.: 21567-18-0
Cat. No.: B1589894

Technical Profile: 4-(4-Chlorophenoxy)phenol

CAS: 21567-18-0 | Common Code: AE F040356

Executive Summary

4-(4-Chlorophenoxy)phenol (4-CPP) is a diaryl ether metabolite primarily associated with the
degradation of the herbicide Fenoxaprop-P-ethyl. Structurally, it consists of a phenol moiety
linked by an ether bridge to a para-chlorinated benzene ring. For researchers in drug
development and toxicology, this compound represents a critical "structural alert" due to its
lipophilicity and potential for specific nuclear receptor interactions.

Key Technical Takeaways:
» Toxicological Mechanism: The compound acts as a Peroxisome Proliferator (PPAR

agonist), leading to hepatic hypertrophy in rodent models.

o Environmental Fate: EFSA regulatory reviews identify it as a high-risk metabolite for aquatic
organisms, necessitating rigorous ecotoxicological controls.

o Metabolic Clearance: Clearance is predominantly driven by Phase Il conjugation
(Glucuronidation/Sulfation).
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Chemical Identity & Physicochemical Properties

Understanding the physicochemical baseline is prerequisite to predicting bioavailability and

environmental mobility. 4-CPP is highly lipophilic, suggesting high membrane permeability and

potential for bioaccumulation if not rapidly metabolized.

Property Value | Description Relevance
IUPAC Name 4-(4-chlorophenoxy)phenol Unambiguous ID
CAS Number 21567-18-0 Registry
C
Molecular Formula H Stoichiometry
ClO
Molecular Weight 220.65 g/mol Small molecule (<500 Da)

Physical State

Solid (Crystalline), mp 80-85
°C

Handling/Storage

LogP (Octanol/Water)

~3.6 (Predicted)

High Lipophilicity (Class Il BCS

potential)

pKa

~9.5 (Phenolic -OH)

lonized at basic pH; neutral at

physiological pH

Solubility

Low in water; Soluble in
MeOH, DMSO

Formulation requirement

Toxicokinetics & Metabolic Pathway

In mammalian systems, 4-CPP is rarely the parent compound but rather a downstream

metabolite. The metabolic logic follows a hydrolysis-cleavage-conjugation sequence.

Metabolic Cascade

When derived from Fenoxaprop-P-ethyl:
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e Hydrolysis: The ethyl ester is rapidly hydrolyzed by carboxylesterases to the free acid
(Fenoxaprop-P).

» Ether Cleavage: The benzoxazole ether bond is cleaved, releasing 4-CPP.

e Phase Il Conjugation: The exposed phenolic hydroxyl group on 4-CPP is a prime target for
UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTS), rendering it water-
soluble for renal excretion.

Visualization: Metabolic Trajectory

The following diagram illustrates the generation and clearance of 4-CPP.

Carboxylesterase Ether Cleavage UGT
Fenoxaprop-P-ethyl Hydrolysis Fenoxaprop-P CYP450/Hydrolysis; 4-(4-Chlorophenoxy)phenol Phase Il 4-CPP-Glucuronide
(Parent Ester) (Free Acid) (4-CPP) (Renal Excretion)

Click to download full resolution via product page

Figure 1: Metabolic pathway illustrating the formation of 4-CPP from its parent ester and its
subsequent clearance via glucuronidation.

Toxicological Profile

The toxicity of 4-CPP is distinct from its parent compounds due to the exposed phenolic group.

Mechanism of Action: PPAR Activation

The structural backbone of 4-CPP (chlorinated phenoxy) mimics endogenous fatty acids and
fibrates.

» Target: Peroxisome Proliferator-Activated Receptor alpha (PPAR

).[1]

o Effect: Ligand binding causes heterodimerization with RXR, binding to PPRE sequences on
DNA.
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e Outcome: In rodents, this leads to peroxisome proliferation, hepatocyte hypertrophy, and

smooth endoplasmic reticulum (SER) proliferation.

 Human Relevance: Humans are refractory to PPAR

-mediated hepatocarcinogenesis, making this a species-specific toxicological endpoint,
though still a regulatory marker.

Summary of Toxicological Endpoints

Endpoint

Result/Classification

Mechanistic Insight

Acute Oral Toxicity

Moderate (LD50 ~500-2000
mg/kg)

General CNS
depression/phenol toxicity at

high doses.

Genotoxicity

Negative (Ames Test)

Lack of reactive electrophiles
in the core structure; no direct

DNA intercalation.

Hepatotoxicity

Positive (Rodent)

PPAR

mediated hypertrophy
(adaptive, not necrotic at low

doses).

Aquatic Toxicity

High Risk

Phenols disrupt oxidative
phosphorylation in aquatic
species. Highly toxic to

Daphnia.

Endocrine Disruption

Potential (Modality A)

Structural similarity to
thyroxine (T4) and triclosan
suggests potential thyroid

receptor interference.

Experimental Protocols

To validate the safety profile of 4-CPP, specifically distinguishing between adaptive liver

response and necrosis, and to confirm metabolic stability, the following protocols are
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recommended.

Protocol A: PPAR Nuclear Receptor Transactivation
Assay

Objective: Quantify the potency of 4-CPP to activate PPAR

relative to a positive control (e.g., Wy-14643).

Methodology:
e Cell System: Use HepG2 or COS-7 cells (low endogenous receptor activity).
» Transfection: Co-transfect cells with:
o Expression vector containing human or murine PPAR
Ligand Binding Domain (LBD).

o Luciferase reporter plasmid containing PPRE (Peroxisome Proliferator Response
Element).

e Dosing:
o Seed cells in 96-well plates (20,000 cells/well).
o Treat with 4-CPP (Concentration range: 0.1

M to 100
M) for 24 hours.

o Controls: DMSO (Vehicle, 0.1%), Wy-14643 (Positive, 10
M).
o Readout: Lyse cells and add Luciferin substrate. Measure luminescence.

 Validation: A fold-induction >2x over vehicle confirms agonist activity.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Protocol B: Reactive Metabolite Trapping (Glutathione
Adducts)

Objective: Ensure 4-CPP does not undergo bioactivation to reactive quinone methides (a risk
with p-substituted phenols).

Methodology:
e Incubation: Incubate 4-CPP (10

M) with human liver microsomes (HLM) (1 mg/mL protein).

» Cofactors: Add NADPH (regeneration system) and Glutathione (GSH) (5 mM) as the
trapping agent.

e Timepoints: 0, 15, 30, 60 min at 37°C.
e Analysis: Quench with cold Acetonitrile. Centrifuge. Analyze supernatant via LC-MS/MS.

e Search: Look for [M + GSH + H]+ adducts. Presence indicates formation of a reactive
electrophile (toxicity flag).

Visualization: Experimental Workflow

The following diagram outlines the decision tree for evaluating the hepatic safety of 4-CPP.
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Figure 2: Experimental decision tree for evaluating hepatic safety and reactive metabolite

potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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